molecular formula C25H23BrFNO6 B11203655 Diethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11203655
M. Wt: 532.4 g/mol
InChI Key: UZFBVWKCMHTCDP-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a brominated benzodioxole moiety, a fluorophenyl group, and diethyl ester functionalities. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The brominated benzodioxole is synthesized through the bromination of 1,3-benzodioxole using bromine in the presence of a suitable catalyst.

    Preparation of the Dihydropyridine Core: The dihydropyridine core is formed via the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Coupling Reactions: The brominated benzodioxole and the fluorophenylmethyl group are introduced through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

    Esterification: The final step involves the esterification of the dihydropyridine core with diethyl carbonate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The bromine atom on the benzodioxole moiety can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in the presence of bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

3,5-DIETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to disease processes.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another dihydropyridine calcium channel blocker with similar therapeutic uses.

    Nicardipine: A dihydropyridine derivative used to manage high blood pressure and angina.

Uniqueness

3,5-DIETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific structural features, such as the brominated benzodioxole and fluorophenylmethyl groups, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives.

Properties

Molecular Formula

C25H23BrFNO6

Molecular Weight

532.4 g/mol

IUPAC Name

diethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H23BrFNO6/c1-3-31-24(29)18-12-28(11-15-5-7-16(27)8-6-15)13-19(25(30)32-4-2)23(18)17-9-21-22(10-20(17)26)34-14-33-21/h5-10,12-13,23H,3-4,11,14H2,1-2H3

InChI Key

UZFBVWKCMHTCDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC3=C(C=C2Br)OCO3)C(=O)OCC)CC4=CC=C(C=C4)F

Origin of Product

United States

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